molecular formula C16H15NO6 B2912235 Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate CAS No. 873577-78-7

Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate

Cat. No. B2912235
CAS RN: 873577-78-7
M. Wt: 317.297
InChI Key: BGEKVWADIGJWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in cells, which can lead to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. It has also been found to induce apoptosis in cancer cells, which can lead to tumor suppression. In addition, it has been studied for its potential to inhibit the growth of certain bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate in lab experiments is its potential to have multiple applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study in certain contexts.

Future Directions

There are many potential future directions for research on Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate. One direction is to further investigate its anti-inflammatory and anti-tumor properties and its potential use in medicine. Another direction is to study its potential as a pesticide in agriculture. Additionally, research could focus on its ability to degrade pollutants in water and soil and its potential use in environmental remediation.

Synthesis Methods

Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate is synthesized using a reaction between cyclohexanone, ethyl cyanoacetate, and 2-nitrobenzaldehyde. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as ethanol. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, it has been found to have anti-inflammatory and anti-tumor properties. In agriculture, it has been studied for its potential use as a pesticide. In environmental science, it has been studied for its ability to degrade pollutants in water and soil.

properties

IUPAC Name

cyclohexyl 6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h6-9,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEKVWADIGJWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 6-nitro-2-oxochromene-3-carboxylate

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